molecular formula C14H18N2O B2698425 N-[[(2S)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide CAS No. 2361608-32-2

N-[[(2S)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide

Cat. No. B2698425
M. Wt: 230.311
InChI Key: MHZQOTIHWIXDGG-ZDUSSCGKSA-N
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Description

N-[[(2S)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly known as NPP and is a derivative of the opioid receptor antagonist, naltrexone. The purpose of

Mechanism Of Action

The mechanism of action of N-[[(2S)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide is not fully understood, but it is believed to involve the modulation of the opioid system and the immune system. NPP has been shown to bind to the mu-opioid receptor and the delta-opioid receptor, which are involved in pain perception and immune function. Additionally, NPP has been shown to inhibit the release of pro-inflammatory cytokines, which are involved in the immune response.

Biochemical And Physiological Effects

N-[[(2S)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide has been shown to have several biochemical and physiological effects. In animal studies, NPP has been shown to reduce inflammation and autoimmune responses, as well as improve cognitive function. Additionally, NPP has been shown to have analgesic effects, making it a potential treatment for chronic pain.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-[[(2S)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide in lab experiments is its ability to modulate the immune system. This makes it a useful tool for studying the immune response in various disease models. Additionally, NPP has been shown to have analgesic effects, making it a potential tool for studying pain perception.
However, there are also limitations to using N-[[(2S)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide in lab experiments. One of the limitations is that the mechanism of action of NPP is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, NPP has not been extensively studied in humans, which limits its potential as a therapeutic agent.

Future Directions

There are several future directions for research on N-[[(2S)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide. One direction is to further investigate the mechanism of action of NPP, which will help to better understand its potential therapeutic applications. Additionally, more studies are needed to determine the safety and efficacy of NPP in humans. Finally, NPP could be further modified to improve its pharmacological properties, such as its bioavailability and selectivity for specific opioid receptors.
Conclusion
N-[[(2S)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been shown to modulate the immune system and have analgesic effects, making it a potential treatment for various medical conditions. However, more research is needed to fully understand the mechanism of action of NPP and its potential as a therapeutic agent.

Synthesis Methods

N-[[(2S)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide can be synthesized through a multistep process that involves the reaction of naltrexone with various reagents. The synthesis of NPP has been described in several scientific publications, with slight variations in the reaction conditions and reagents used. However, the general synthetic approach involves the conversion of the hydroxyl group of naltrexone to a leaving group, followed by the reaction with an amine to form the corresponding amide.

Scientific Research Applications

N-[[(2S)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide has been studied extensively in scientific research due to its potential as a therapeutic agent for various medical conditions. One of the most promising applications of NPP is its ability to modulate the immune system. Studies have shown that NPP can reduce inflammation and autoimmune responses, making it a potential treatment for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.

properties

IUPAC Name

N-[[(2S)-1-phenylpyrrolidin-2-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-2-14(17)15-11-13-9-6-10-16(13)12-7-4-3-5-8-12/h2-5,7-8,13H,1,6,9-11H2,(H,15,17)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZQOTIHWIXDGG-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCCN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)NC[C@@H]1CCCN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[(2S)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide

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